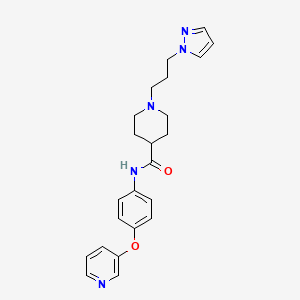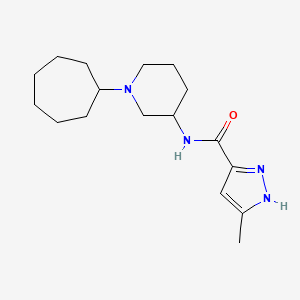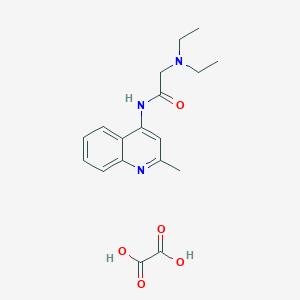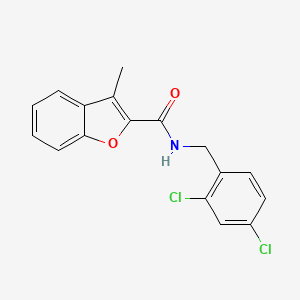![molecular formula C22H21ClN2O4 B5998155 3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B5998155.png)
3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chromenone moiety, and various substituents including a chloro and methoxy group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Coupling with Chromenone: The piperazine derivative is then coupled with a chromenone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals due to its unique structure and potential biological activity.
Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromenone moiety are believed to play a crucial role in its biological activity. The compound may interact with receptors or enzymes, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar pharmacological properties.
Chromenone Derivatives: Compounds like coumarin and its derivatives share the chromenone structure and are known for their diverse biological activities.
Uniqueness
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is unique due to the combination of its piperazine and chromenone moieties, along with the specific substituents.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-14-6-7-16(23)13-18(14)24-8-10-25(11-9-24)21(26)17-12-15-4-3-5-19(28-2)20(15)29-22(17)27/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJCGHERITTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5998079.png)
![6-amino-2-[(4-bromobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5998086.png)
![4-[4-(4-ethoxyphenyl)-1,3-cyclopentadien-1-yl]phenol](/img/structure/B5998091.png)
![2-cyclopentyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5998097.png)

![2-HYDROXY-N'-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE](/img/structure/B5998128.png)
![2-[4-[(Z)-[2-(3-chloro-4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B5998136.png)

![2-chloro-5-({5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B5998150.png)

![2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE](/img/structure/B5998161.png)
![N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B5998169.png)

